

Application Notes and Protocols for IACS-10759 Xenograft Mouse Model Experimental Design

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-10759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2] By inhibiting Complex I, IACS-10759 disrupts oxidative phosphorylation (OXPHOS), a key metabolic pathway for ATP production in many cancer cells.[3][2][4] This leads to energy depletion, reduced aspartate production necessary for nucleotide biosynthesis, and subsequent apoptosis in cancer cells highly dependent on OXPHOS.[5][6] Preclinical studies in various xenograft mouse models have demonstrated the anti-tumor efficacy of IACS-10759, particularly in malignancies such as acute myeloid leukemia (AML) and brain cancer.[6]

These application notes provide a comprehensive guide to designing and executing xenograft mouse model experiments to evaluate the in vivo efficacy of IACS-10759.

Mechanism of Action of IACS-10759

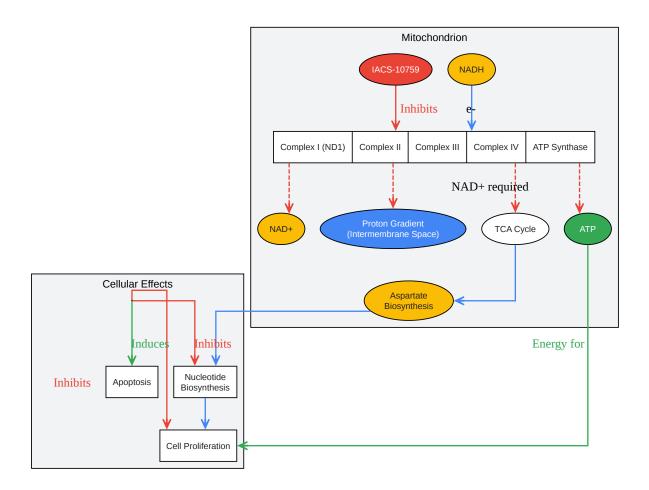
IACS-10759 selectively binds to the ND1 subunit of Complex I, blocking the electron transport chain and inhibiting cellular respiration.[5][7] This targeted inhibition results in a decrease in the oxygen consumption rate (OCR) and a compensatory increase in glycolysis, often indicated by a rise in plasma lactate.[1][5][7] The downstream effects include a reduction in ATP levels and impaired synthesis of nucleotides and amino acids, ultimately leading to tumor cell death and the inhibition of proliferation.[6][8]



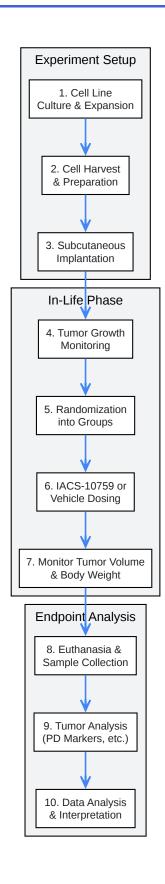


Below is a diagram illustrating the signaling pathway affected by IACS-10759.









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